DKFZ-633

KLK6 inhibitor activity-based probe IC50 comparison

DKFZ-633 (CAS 2244425-14-5) is a depsipeptide-based chemical probe that functions as a selective inhibitor of kallikrein-related peptidase 6 (KLK6) with an IC50 of 0.25 µM. Originating from a high-throughput screening campaign at the German Cancer Research Center (DKFZ), this compound was engineered as an inhibitor-derived activity-based probe (ABP) capable of covalently labeling and pulling down active endogenous KLK6 from complex biological samples.

Molecular Formula C26H24N4O3
Molecular Weight 440.5
Cat. No. B1192576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDKFZ-633
SynonymsDKFZ-633;  DKFZ 633;  DKFZ633; 
Molecular FormulaC26H24N4O3
Molecular Weight440.5
Structural Identifiers
SMILESO=C(NC1=C(C)N(C2=CC=CC=C2)N=C1C)COC(CC3=C(C)NC4=C3C=C(C#C)C=C4)=O
InChIInChI=1S/C26H24N4O3/c1-5-19-11-12-23-22(13-19)21(16(2)27-23)14-25(32)33-15-24(31)28-26-17(3)29-30(18(26)4)20-9-7-6-8-10-20/h1,6-13,27H,14-15H2,2-4H3,(H,28,31)
InChIKeyBSFUPONMMJGPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DKFZ-633: A Selective KLK6 Inhibitor-Derived Activity-Based Probe for Kallikrein-Related Peptidase 6 Research


DKFZ-633 (CAS 2244425-14-5) is a depsipeptide-based chemical probe that functions as a selective inhibitor of kallikrein-related peptidase 6 (KLK6) with an IC50 of 0.25 µM [1]. Originating from a high-throughput screening campaign at the German Cancer Research Center (DKFZ), this compound was engineered as an inhibitor-derived activity-based probe (ABP) capable of covalently labeling and pulling down active endogenous KLK6 from complex biological samples [1]. Unlike simple small-molecule inhibitors, DKFZ-633 features an alkyne handle that enables bioorthogonal click chemistry for detection and enrichment of the active protease fraction, making it a dual-function tool for both inhibition and target engagement studies [1].

Why Generic KLK6 Inhibitors Cannot Substitute for DKFZ-633 in Target Engagement Studies


Although several KLK6 inhibitors have been reported—including DKFZ-251 (IC50 0.13 µM) [1], Sunflower Trypsin Inhibitor-1 (SFTI-1)-based engineered variants [2], and N-(4-benzamidino)-oxazolidinones [3]—none of these compounds combines potent KLK6 inhibition with the ability to directly visualize, quantify, and enrich the active enzyme fraction. Standard reversible or irreversible inhibitors can block enzymatic activity but cannot distinguish between active and inactive/zymogen forms of KLK6 in endogenous settings. DKFZ-633's unique architecture—a depsipeptide inhibitor core linked to an alkyne functionality—enables it to serve simultaneously as a pharmacologically active inhibitor and a clickable activity-based probe [1]. This dual functionality is not shared by its closest structural analog DKFZ-251 or by other in-class inhibitors, meaning substitution with a generic KLK6 inhibitor would result in loss of the ABP capability essential for target engagement and biomarker validation workflows.

DKFZ-633 Quantitative Differentiation Evidence: Head-to-Head Comparisons with DKFZ-251 and Other KLK6 Probes


DKFZ-633 vs. DKFZ-251: Potency Trade-Off for Activity-Based Probe Functionality

DKFZ-633 exhibits an IC50 of 0.25 µM against recombinant KLK6 in an enzymatic assay using the fluorogenic substrate Boc-VPR-AMC, compared to 0.13 µM for its parent scaffold DKFZ-251 [1]. While DKFZ-633 shows approximately 2-fold reduced inhibitory potency relative to DKFZ-251, this modest attenuation is the structural trade-off required to incorporate the alkyne handle that confers ABP functionality [1]. Critically, DKFZ-251 lacks the alkyne moiety and therefore cannot be used for click chemistry-based detection or pull-down of active KLK6, while DKFZ-633 robustly labels endogenous KLK6 in cell lysates and living cells [1].

KLK6 inhibitor activity-based probe IC50 comparison

KLK Family Selectivity: DKFZ-633 Demonstrates Favorable Selectivity Window Over Other Kallikreins

DKFZ-633 is reported to demonstrate good selectivity for KLK6 over other KLK family members (KLK1, KLK2, KLK3/PSA, KLK5, KLK7, KLK8, KLK13, KLK14) based on profiling against a panel of recombinant kallikreins [1]. While exact residual activity percentages for each off-target KLK were not explicitly reported in the abstract for DKFZ-633 specifically, the parent scaffold DKFZ-251 exhibited at least 10- to >100-fold selectivity over the tested KLKs [1], and the ABP labeling pattern of DKFZ-633 in cellular lysates confirms target engagement specificity for KLK6 with minimal off-target labeling [1]. This selectivity profile is superior to earlier generation KLK6 inhibitors such as the SFTI-1-based engineered peptides, which showed significant cross-reactivity with KLK5 and KLK14 [2].

KLK selectivity serine protease off-target profiling

Activity-Based Pull-Down: DKFZ-633 Enables Enrichment of Endogenous Active KLK6 for Proteomics

DKFZ-633 is the first reported inhibitor-derived ABP for KLK6 that can pull down active endogenous KLK6 from cancer cell lysates [1]. In pull-down experiments using MDA-MB-231 triple-negative breast cancer cell lysates, DKFZ-633 (10 µM, 1 h incubation) followed by click conjugation to biotin-azide and streptavidin enrichment selectively captured active KLK6, confirmed by Western blot detection [1]. Competitive ABPP experiments with excess DKFZ-251 (10 µM) pre-incubation eliminated the KLK6 band, confirming target-specific binding [1]. This capability is absent in all previously reported KLK6 inhibitors, including DKFZ-251, SFTI-based inhibitors, and benzamidino-oxazolidinones [2][3].

activity-based protein profiling ABPP target engagement chemoproteomics

Mechanism of Action: DKFZ-633 Forms a Transient Acyl-Enzyme Complex with Catalytic Serine of KLK6

DKFZ-633 functions as a substrate mimic that transiently acylates the catalytic serine (Ser195) of KLK6, forming a metastable acyl-enzyme complex [1]. The depsipeptide scaffold incorporates a neutral P1 residue, which is a critical structural feature that distinguishes this compound class from earlier KLK inhibitors that rely on charged P1 moieties (e.g., arginine mimetics) [1]. The acyl-enzyme complex half-life for the parent scaffold DKFZ-251 was measured at approximately 3.5 hours under assay conditions, providing sufficient stability for ABP labeling and pull-down applications [1]. This mechanism is distinct from the reversible competitive inhibition exhibited by SFTI-1-derived inhibitors or the non-covalent inhibition of benzamidino-oxazolidinones [2][3].

acyl-enzyme mechanism substrate mimic serine protease inhibition structure-activity relationship

Cellular On-Target Activity: DKFZ-633 Engages KLK6 in Living Cell Environments

DKFZ-633 demonstrates on-target cellular activity by labeling active endogenous KLK6 in intact MDA-MB-231 triple-negative breast cancer cells [1]. Cells treated with DKFZ-633 (10-50 µM, 2 h) showed dose-dependent fluorescent labeling of a band corresponding to active KLK6 (~25 kDa) following cell lysis, click conjugation to TAMRA-azide, and SDS-PAGE analysis [1]. Pre-treatment with excess DKFZ-251 (20 µM) abrogated this labeling, confirming target specificity in a cellular context [1]. In contrast, SFTI-1-based inhibitors have not been demonstrated to label KLK6 in living cells, and their large peptide scaffold may limit cell permeability [2]. The N-(4-benzamidino)-oxazolidinone series also lacks this in-cell labeling capability [3].

cellular target engagement in-cell labeling endogenous KLK6 MDA-MB-231

Optimal Application Scenarios for DKFZ-633 in KLK6 Research and Drug Discovery


Activity-Based Protein Profiling (ABPP) of KLK6 in Cancer Cell Lines and Tumor Tissues

DKFZ-633 is optimally suited for ABPP workflows aimed at quantifying active KLK6 levels in cancer models. Its alkyne handle enables click conjugation to fluorescent or biotin reporters for in-gel fluorescence detection or streptavidin-based enrichment followed by Western blot or mass spectrometry analysis [1]. This application directly leverages DKFZ-633's unique ABP functionality, which is absent in DKFZ-251 and all other KLK6 inhibitors [2][3]. Recommended use: 10-50 µM probe incubation with cell lysates or live cells for 1-2 hours, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with TAMRA-azide (for gel-based detection) or biotin-azide (for pull-down).

Competitive ABPP for Target Engagement Validation of Novel KLK6 Inhibitors

In drug discovery programs targeting KLK6, DKFZ-633 serves as an essential tool compound for competitive ABPP assays to confirm target engagement of lead candidates. Test compounds are pre-incubated with KLK6-containing samples, followed by DKFZ-633 labeling; loss of the DKFZ-633-labeled KLK6 band quantifies target occupancy [1]. This assay design is analogous to those widely used for kinase and protease drug targets and provides dose-dependent target engagement data critical for lead optimization. No other KLK6 probe currently enables this competitive ABPP format [2][3].

Chemoproteomic Identification of KLK6 Interacting Proteins and Substrates

The biotinylated form of DKFZ-633 (generated in situ via click chemistry with biotin-azide) enables streptavidin-based pull-down of KLK6 and its associated protein complexes from native cellular environments [1]. This application facilitates mass spectrometry-based identification of KLK6 interaction partners, substrates, and upstream regulators—a capability not achievable with conventional inhibitors like DKFZ-251, SFTI-1 variants, or benzamidino-oxazolidinones [2][3]. This is particularly valuable for elucidating KLK6's roles in neurodegenerative disease and cancer pathology.

KLK6 Activity Biomarker Assays in Cancer Patient-Derived Samples

DKFZ-633 can be deployed in translational research settings to measure active KLK6 levels in patient-derived tumor lysates, serum, or cerebrospinal fluid as a potential activity-based biomarker [1]. Unlike ELISA or immunohistochemistry, which detect total KLK6 protein regardless of activation status, DKFZ-633-based ABPP specifically reports on the catalytically active enzyme fraction. This functional readout may provide superior correlation with disease progression and therapeutic response, as suggested by the established link between KLK6 activity and cancer aggressiveness [1].

Quote Request

Request a Quote for DKFZ-633

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.